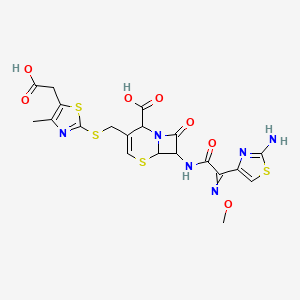
delta-2-CefodiziMe (2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-2-Cefodizime is a biochemical compound with the molecular formula C20H20N6O7S4 and a molecular weight of 584.67 g/mol . It is primarily used for research purposes, particularly in the field of proteomics . This compound is a derivative of cefodizime, a third-generation cephalosporin antibiotic known for its broad-spectrum activity against aerobic gram-positive and gram-negative bacteria .
Preparation Methods
The preparation of delta-2-Cefodizime involves the synthesis of metal ion complexes with cefodizime. The stoichiometry and mode of bonding of these complexes are determined through elemental and metal analysis, electrical conductivity measurements, and spectroscopic investigations . The formation of 1:1 ratios of metal to ligand is a key aspect of this preparation method .
Chemical Reactions Analysis
Delta-2-Cefodizime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal ions such as Cu2+, Zn2+, Fe3+, Co2+, and Al3+ . The major products formed from these reactions are metal ion complexes with cefodizime . The antibacterial activity of cefodizime is not significantly affected by complexation with Al3+, but it is reduced by complexation with other tested metal ions .
Scientific Research Applications
Delta-2-Cefodizime is primarily used in scientific research, particularly in the field of proteomics . It is also used in the preparation and characterization of metal ion complexes for biological evaluation . The compound’s broad-spectrum antibacterial activity makes it a valuable tool for studying bacterial infections and developing new antimicrobial agents .
Mechanism of Action
Delta-2-Cefodizime exerts its effects by targeting penicillin-binding proteins (PBPs) 1A/B, 2, and 3, resulting in the eventual death of the bacterial cell . This mechanism of action is similar to that of other third-generation cephalosporins, which interfere with bacterial cell wall synthesis . The compound’s immunomodulatory properties also stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .
Comparison with Similar Compounds
Delta-2-Cefodizime is unique among cephalosporins due to its specific structure and broad-spectrum antibacterial activity . Similar compounds include other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime . These compounds share similar mechanisms of action but differ in their specific molecular structures and spectrum of activity . Delta-2-Cefodizime’s unique structure and properties make it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N6O7S4 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) |
InChI Key |
FIWOQUPUOGJRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















